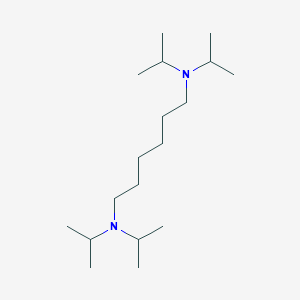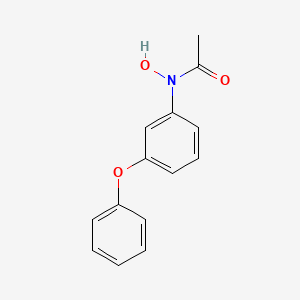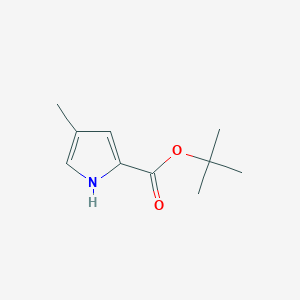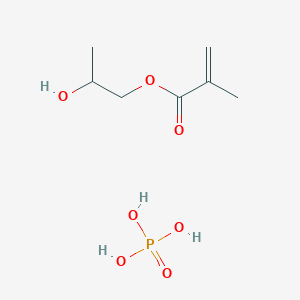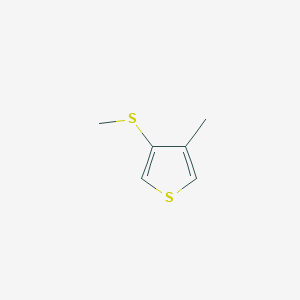
3-Methyl-4-(methylsulfanyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(methylsulfanyl)thiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of the methyl and methylsulfanyl groups on the thiophene ring makes this compound unique and interesting for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a ketone, and elemental sulfur.
Industrial Production Methods:
Catalytic Dehydration and Sulfur Cyclization: This method involves the use of alkynols and elemental sulfur or thiol surrogates like EtOCS2K.
Transition-Metal-Free Synthesis: This method uses potassium sulfide to enable the synthesis of thiophenes from substituted buta-1-enes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thiophenes can be oxidized to sulfoxides and sulfones using peroxides and peroxyacids.
Reduction: Reduction of thiophenes can be achieved using hydrogenation catalysts to produce dihydrothiophenes.
Substitution: Thiophenes undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Semiconductors: Thiophene derivatives are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacological Properties: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Drug Development: Compounds containing thiophene rings are used as building blocks in the synthesis of various pharmaceuticals.
Industry:
Corrosion Inhibitors: Thiophene derivatives are used as corrosion inhibitors in industrial applications.
Insecticides: Some thiophene derivatives are used in the development of insecticides.
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness:
Eigenschaften
CAS-Nummer |
97187-73-0 |
|---|---|
Molekularformel |
C6H8S2 |
Molekulargewicht |
144.3 g/mol |
IUPAC-Name |
3-methyl-4-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8S2/c1-5-3-8-4-6(5)7-2/h3-4H,1-2H3 |
InChI-Schlüssel |
WFMKNCMMXOVJMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC=C1SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


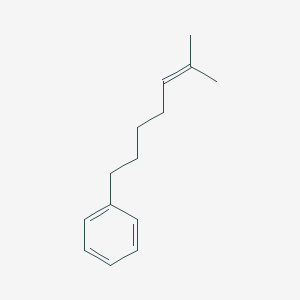
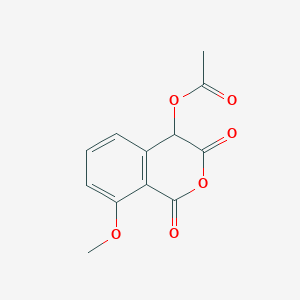
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
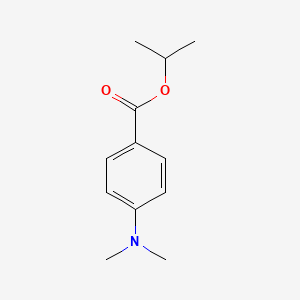

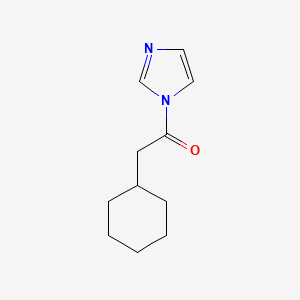
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
